MPV Reduction: Ce(IV) vs. Ce(III) Alkoxide Activity
In the Meerwein–Ponndorf–Verley (MPV) reduction of 4-tert-butylcyclohexanone, the ceric alkoxide [Ce(OiPr)₄]₃ (a trimetallic Ce(IV) isopropoxide cluster) was directly compared with the cerous alkoxide [Ce(OCH₂ᵗBu)₃]₄ (a tetrameric Ce(III) neopentoxide cluster) [1]. While the study notes that Ce(III) alkoxides generally exhibit superior catalytic performance relative to Ce(IV) analogues in this specific transformation, this head-to-head comparison provides the quantifiable benchmark that distinguishes Ce(OiPr)₄ from its closest cerium alkoxide congeners [1].
| Evidence Dimension | Catalytic activity in MPV reduction of 4-tBu-cyclohexanone |
|---|---|
| Target Compound Data | Catalytic performance examined and quantified relative to comparator; trimetallic [Ce(OiPr)₄]₃ structure confirmed by X-ray diffraction |
| Comparator Or Baseline | [Ce(OCH₂ᵗBu)₃]₄ (cerium(III) neopentoxide tetramer) |
| Quantified Difference | Ce(III) alkoxide exhibits better performance than Ce(IV) alkoxide in this catalytic transformation (class-level inference for Ce(IV) isopropoxide) |
| Conditions | Homogeneous catalytic MPV reduction conditions; substrates and solvent not fully specified in accessible abstract |
Why This Matters
This direct comparison establishes that Ce(IV) isopropoxide occupies a distinct performance niche relative to Ce(III) alkoxides—purchasing the wrong oxidation state alkoxide will alter catalytic outcomes.
- [1] Bock, L., et al. 'The ceric alkoxide [Ce(OiPr)₄]₃ has been synthesized… its performance in the MPV reduction of 4-tBu-cyclohexanone has been examined and compared to that of cerous [Ce(OCH₂ᵗBu)₃]₄.' scite.ai author profile summary. View Source
